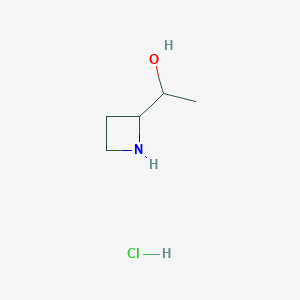![molecular formula C20H20FN3O3S B2968379 Ethyl 2-(allylthio)-5-(4-fluorophenyl)-7-methyl-4-oxo-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate CAS No. 923848-54-8](/img/structure/B2968379.png)
Ethyl 2-(allylthio)-5-(4-fluorophenyl)-7-methyl-4-oxo-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 2-(allylthio)-5-(4-fluorophenyl)-7-methyl-4-oxo-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate is a synthetic compound that belongs to the class of heterocyclic organic compounds. Its complex molecular structure suggests diverse reactivity and potential applicability in various fields, including chemistry, biology, medicine, and industry.
Mechanism of Action
Target of Action
Compounds with similar structures, such as pyrrolo[2,3-d]pyrimidine derivatives, have been reported to have a broad spectrum of activities, including antitumor, antibacterial, cns depressive, anticonvulsant, and antipyretic activities .
Mode of Action
Similar compounds have been reported to interact with various targets, including tyrosine kinase, extracellular regulated protein kinases – abl kinase, phosphatidylinositol-3 kinase, mammalian target of rapamycin, p38 mitogen-activated protein kinases, bcr-abl, dihydrofolate reductase, cyclin-dependent kinase, phosphodiesterase, kras and fibroblast growth factor receptors .
Biochemical Pathways
Similar compounds have been reported to affect various signaling pathways associated with the aforementioned targets .
Result of Action
Similar compounds have been reported to have a broad spectrum of activities, including antitumor, antibacterial, cns depressive, anticonvulsant, and antipyretic activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
Initial Formation: : The synthesis of Ethyl 2-(allylthio)-5-(4-fluorophenyl)-7-methyl-4-oxo-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate involves multiple steps, often starting with the synthesis of the pyrido[2,3-d]pyrimidine core. This step may include condensation reactions involving appropriate precursors under controlled conditions (e.g., temperature, pressure, catalysts).
Functionalization: : Subsequent steps involve the functionalization of the core structure to introduce the allylthio, fluorophenyl, and ethyl ester groups. This might include halogenation, nucleophilic substitution, and esterification reactions.
Final Product Formation: : The final step involves purification and isolation of the desired compound, typically using techniques like chromatography and recrystallization.
Industrial Production Methods
Industrial-scale synthesis might involve similar steps but optimized for larger yields and efficiency. High-throughput screening, automated reactors, and continuous flow chemistry could be employed to streamline the process.
Chemical Reactions Analysis
Oxidation: : This compound can undergo oxidation reactions, potentially transforming thiol groups to sulfoxides or sulfones. Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: : Reduction reactions might reduce nitro groups to amines or ketones to alcohols, using reagents like sodium borohydride or lithium aluminum hydride.
Substitution: : Nucleophilic substitution reactions could replace halogen atoms with nucleophiles like amines or thiols under basic or acidic conditions.
Major Products: : These reactions result in various derivatives, each potentially useful for different applications or further chemical modification.
Scientific Research Applications
Chemistry: : This compound can be a building block for synthesizing other heterocyclic compounds or used in studying reaction mechanisms.
Biology: : It might serve as a probe molecule for investigating biological pathways or enzyme activities.
Industry: : Industrial applications could involve its use as an intermediate in the synthesis of more complex molecules or materials.
Comparison with Similar Compounds
Structural Comparison: : Compared to similar compounds, it might possess unique functional groups contributing to its specific reactivity and biological activity.
Functional Comparison: : Its fluorophenyl and allylthio groups might confer unique properties, such as increased binding affinity or specificity for certain targets.
Similar Compounds: : Other compounds in the pyrido[2,3-d]pyrimidine family or those with similar functional groups include different derivatives of pyridopyrimidines and thioethers.
Ethyl 2-(allylthio)-5-(4-fluorophenyl)-7-methyl-4-oxo-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate is a fascinating compound with a rich tapestry of possible reactions and applications. It stands as a testament to the intricate and fascinating world of organic chemistry.
Properties
IUPAC Name |
ethyl 5-(4-fluorophenyl)-7-methyl-4-oxo-2-prop-2-enylsulfanyl-5,8-dihydro-3H-pyrido[2,3-d]pyrimidine-6-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20FN3O3S/c1-4-10-28-20-23-17-16(18(25)24-20)15(12-6-8-13(21)9-7-12)14(11(3)22-17)19(26)27-5-2/h4,6-9,15H,1,5,10H2,2-3H3,(H2,22,23,24,25) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNHYASOLVWRFQJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(NC2=C(C1C3=CC=C(C=C3)F)C(=O)NC(=N2)SCC=C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20FN3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[(oxolan-2-yl)methyl]-1-[2-(propane-1-sulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl]urea](/img/structure/B2968301.png)
![N'-(4,6-dimethylbenzo[d]thiazol-2-yl)benzohydrazide](/img/structure/B2968303.png)
![N-[(4-chlorophenyl)methyl]-6-(1H-imidazol-1-yl)pyridazine-3-carboxamide](/img/structure/B2968305.png)
![N-(3-Ethyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-6-yl)prop-2-enamide](/img/structure/B2968306.png)






![N-[4-({4-[cyclopropyl(pyrimidin-4-yl)amino]piperidin-1-yl}sulfonyl)phenyl]acetamide](/img/structure/B2968316.png)

